Lead maleate tribasic
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lead maleate tribasic involves the reaction of lead oxide (PbO) with maleic acid (C4H4O4) under controlled conditions. The reaction typically takes place in an aqueous medium, and the product is obtained as a hemihydrate . The structure of the compound is solved ab initio from X-ray powder diffraction data .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is further characterized using chemical and thermogravimetric analyses to confirm its composition and structure .
Analyse Chemischer Reaktionen
Types of Reactions
Lead maleate tribasic undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of lead oxides and other by-products.
Reduction: Reduction reactions can convert this compound into lower oxidation state lead compounds.
Substitution: The maleate ligands in the compound can be substituted with other anionic ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield lead oxides, while substitution reactions can produce various lead carboxylates .
Wissenschaftliche Forschungsanwendungen
Lead maleate tribasic has several scientific research applications, including:
Wirkmechanismus
The mechanism by which lead maleate tribasic exerts its effects involves its unique structure and coordination geometry. The lead atoms in the compound are in the oxidation state 2+ and exhibit a hemidirected geometry in their coordination polyhedra . This structure allows the compound to interact with various molecular targets and pathways, stabilizing halogenated polymers and enhancing their thermal properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lead maleate (PbC2H2(CO2)2): A related compound with a similar structure but different hydration state and coordination geometry.
Lead formate (Pb(HCOO)2): Another lead carboxylate with distinct properties and applications.
Tribasic lead sulfate (3PbO·PbSO4·H2O): Used in lead-acid batteries and has different chemical and physical properties compared to lead maleate tribasic.
Uniqueness
This compound is unique due to its specific structure, which consists of infinite slabs of edge-sharing OPb4 tetrahedra linked by maleate anionic ligands . This structure imparts distinct thermal stability and coordination properties, making it an effective heat stabilizer for halogenated polymers .
Eigenschaften
Molekularformel |
C4H9O7Pb |
---|---|
Molekulargewicht |
376 g/mol |
InChI |
InChI=1S/C4H4O4.3H2O.Pb/c5-3(6)1-2-4(7)8;;;;/h1-2H,(H,5,6)(H,7,8);3*1H2;/q;;;;+1/p-1/b2-1+;;;; |
InChI-Schlüssel |
UOXKGSPQWZTKSS-MBCFVHIPSA-M |
Isomerische SMILES |
C(=C/C(=O)O[Pb])\C(=O)O.O.O.O |
Kanonische SMILES |
C(=CC(=O)O[Pb])C(=O)O.O.O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.